The table below summarizes key quantitative findings from recent DKIE studies, highlighting the isotope effects observed in various biochemical systems.
| System/Reaction Studied | Observed DKIE (k_H/k_D) | Interpretation / Mechanism Implied | Citation |
|---|
| EAL (Ethanolamine Ammonia-Lyase) | Steady-state: ~7.5 Low-T (203-225 K): ~2 | Large steady-state effect suggests H-transfer (HT) is rate-limiting at physiological temperatures. The smaller low-T effect indicates a change in rate-determining step, with contributions from both radical rearrangement and HT. | [1] | | Bacterial Luciferase | ~1.5 (aldehydic DKIE) | The isotope effect is attributed to a single, rate-limiting step involving hydride transfer. Computational studies support a mechanism with a dioxirane intermediate and rate-limiting electron transfer. | [2] | | Chugaev Elimination | Measured via intermolecular & intramolecular DKIE | The significant DKIE indicates that the reaction is dominated by quantum mechanical tunneling, even at elevated temperatures. | [3] | | Electrochemical EET in *S. oneidensis* | Method developed to measure DKIE | The protocol is designed to detect a DKIE if proton transport coupled to extracellular electron transfer (EET) is the rate-limiting step. | [4] | | DHFR (Dihydrofolate Reductase) | DKIE measured vs. pH | NADPH is a "sticky" substrate, and the chemical step of hydride transfer is at least partially rate-limiting. Simulations confirm nuclear quantum effects and hydrogen tunneling. | [5] [6] |
This section outlines two detailed methodologies for conducting DKIE studies, one using a whole-cell electrochemical system and another employing low-temperature electron paramagnetic resonance (EPR) spectroscopy.
This protocol measures the DKIE on proton-coupled electron transfer in living microbial cells [4].
1. Cell Preparation and Biofilm Formation
2. Ensuring the Rate-Limiting Step
3. DKIE Measurement
This protocol uses EPR to measure the DKIE on the radical rearrangement and hydrogen transfer steps in enzymes like ethanolamine ammonia-lyase (EAL) at cryogenic temperatures [1].
1. Sample Preparation and Cryotrapping
2. Time-Resolved EPR Kinetics
3. Isotope Effect Calculation
Deuterium KIE data provides deep insights into reaction mechanisms, as illustrated in the following case studies and corresponding diagrams.
DKIE is a powerful tool for distinguishing between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. The key difference lies in the secondary kinetic isotope effect at the α-carbon [7].
The following diagram contrasts the two mechanisms and their characteristic KIEs.
Diagram contrasting SN1 and SN2 mechanisms and their characteristic secondary deuterium KIEs.
The bacterial luciferase reaction, which produces light, exhibits an enigmatic aldehydic DKIE of about 1.5. A combined experimental and computational study concluded that this DKIE arises from a single kinetic step [2]. The mechanism is proposed to proceed through a flavin C4a-hydroperoxy hemiacetal intermediate, followed by the rate-limiting formation of a dioxirane intermediate via electron transfer. The DKIE of ~1.9 associated with the conversion of this hemiacetal is consistent with the observed experimental value.
Mixed quantum/classical molecular dynamics simulations of Dihydrofolate Reductase (DHFR) catalysis demonstrate that nuclear quantum effects, including hydrogen tunneling, play a significant role. The calculated DKIE from these simulations agrees with experimental values [6]. Furthermore, the research identified a network of coupled motions throughout the protein—from the active site to distal residues—that "promote" the hydride transfer reaction by modulating the activation free energy. This has profound implications for understanding enzyme efficiency and for drug design.
The diagram below maps the complex reaction pathway for EAL, showing how different protein configurations influence the radical decay pathway.
Reaction pathway for EAL showing native and non-native decay paths from distinct protein configurational states (S1• and S2•). RR = Radical Rearrangement, HT = Hydrogen Transfer.
The vibrational frequency of a chemical bond is approximated by the formula for a harmonic oscillator: [ \tilde{\nu} = \frac{1}{2\pi c} \sqrt{\frac{k}{\mu}} ] where (k) is the force constant of the bond and (\mu) is the reduced mass of the system [1].
The table below summarizes the key spectral regions for C-H and C-D stretches and provides specific examples from the literature.
| Bond Type | General Spectral Region (cm⁻¹) | Specific Example & Context | Observed Frequency (cm⁻¹) |
|---|---|---|---|
| C-H Stretch | 2850 - 3300 [1] | Alkyne C-H in solvation (C-H···O bond) [2] | Large redshifts of 50-100 cm⁻¹ from free C-H |
| C-D Stretch | 2050 - 2300 [1] | C-D stretch in deuterated formic acid dimer ((DCOOH)₂) [3] | Reported in the C-D stretching region |
Beyond simple stretches, isotopic substitution also affects coupling with other vibrational modes. In the formic acid dimer, a three-state deperturbation analysis of (DCOOH)₂ showed significant coupling between the C-D fundamental vibration and combination vibrations, which complicates the spectrum [3].
This is the standard technique for measuring these vibrations.
The following diagram illustrates the key steps and decision points in this protocol.
Experimental workflow for vibrational frequency analysis
Computational methods are crucial for predicting spectra and interpreting complex features, such as vibrational coupling.
Standard DFT Protocol:
Advanced Modeling Considerations:
The C-D bond is a powerful tool in scientific research:
Deuterated phenols, where one or more hydrogen atoms (H) in the phenol molecule are replaced by deuterium (D), serve as crucial tools in metabolic research. Their primary roles are based on the Deuterium Kinetic Isotope Effect (DKIE) and their function as isotopic tracers [1] [2].
C–D) bond is stronger and has a lower ground-state energy than the carbon-hydrogen (C–H) bond. This makes the C–D bond harder to break, leading to a slower rate of metabolism when the bond cleavage is the rate-limiting step. This effect, quantified as k_H / k_D, can significantly slow down enzyme-catalyzed oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes [2]. A classic study provided evidence for an alternative to the arene oxide pathway in the formation of meta-hydroxylated phenols by observing significant deuterium isotope effects (k_H/k_D = 1.3–1.75) [3].The following diagram illustrates how these core concepts are applied in a typical research workflow to uncover metabolic pathways.
Deuterated phenols are administered and metabolized, with the DKIE slowing certain reactions and the tracer enabling detection via MS/NMR to elucidate pathways.
The application of deuterated phenols spans from fundamental mechanistic studies to practical applications in drug development. The table below summarizes key experimental contexts and what deuterated phenols help to achieve.
| Application Context | Role of Deuterated Phenols | Key Insights |
|---|---|---|
| Mechanistic Studies of Metabolism [3] | Probe for reaction mechanisms and identify rate-limiting steps. | Evidence for non-arene oxide pathways; identifies if C–H bond breakage is rate-limiting. |
| Pharmaceutical Development [5] [2] | Improve drug pharmacokinetics (e.g., longer half-life) and reduce toxic metabolites. | "Deuterium switch" strategy; first FDA-approved deuterated drug was deutetrabenazine. |
| Tracking Phenolic Bioavailability [4] | Trace the absorption, distribution, metabolism, and excretion (ADME) of dietary phenolics. | Reveals biotransformation by gut microbiota and hepatic pathways (e.g., CYP450, conjugation). |
| Synthesis & Automation [6] | Enable efficient, high-yield production of labeled compounds for research. | Microreactors facilitate automated, cost-effective deuterium labeling of phenol derivatives. |
A typical experiment using deuterated phenols to study metabolic pathways involves several key stages, from sample preparation to data interpretation. The following table outlines a generalized yet detailed protocol.
| Stage | Key Actions | Technical Considerations & Methodologies |
|---|
| 1. Sample Preparation & Administration | - Synthesize or acquire the deuterated phenol compound (e.g., perdeuterio-nitrobenzene) [3].
m/z) [1] [8] [7].^13C-NMR spectra, revealing the labeling state of adjacent carbon atoms [1]. |
| 4. Data Interpretation & Pathway Mapping | - Calculate Isotope Effects: Compare the ratio of hydrogen-to-deuterium (H/D) in the administered substrate versus the isolated metabolites. A depleted D content in a metabolite indicates a significant isotope effect during its formation [3].k_H/k_D > 1) suggests C–H bond cleavage was a rate-limiting step in the formation of that metabolite [3] [2].
Software Tools: Computational tools and databases (e.g., KEGG, MetaCyc, BiGG) are used to integrate data and visualize pathways [9]. |C–H bond is the rate-limiting step. If another step is slower, you may not see a significant effect [3].C–D bond is slightly shorter and can alter electronic properties and van der Waals interactions. This can, in rare cases, lead to unexpected changes in a molecule's biological activity or binding affinity [5] [2].
Several modern methods enable the incorporation of deuterium into aromatic rings. The table below compares different approaches, from classical to contemporary.
| Method | Principle | Key Features |
|---|---|---|
| Acid-Catalyzed H/D Exchange (Classical) | Electrophilic aromatic substitution using a strong acid system (e.g., BF₃/D₂O) [1]. | Simple setup; useful for polycyclic aromatics with reactivity similar to or greater than benzene [1]. |
| Palladium-Catalyzed C–H Activation | Merges directed sp³ and non-directed sp² C–H activation using a Pd(BpyOH) catalyst and AcOH-d₄ [2]. | Broad functional group compatibility; enables late-stage deuteration of complex (hetero)arenes [2]. |
| Photocatalyst-Free Photochemical H/D Exchange | Uses visible light and common thiols to generate thiyl radicals, which abstract H atoms, enabling exchange with D₂O [3]. | Eliminates need for expensive catalysts; cost-effective and simple setup for specific functional groups [3]. |
The Pd-catalyzed method is particularly powerful for its wide scope. Here is a generalized protocol based on the recent work by Park et al. [2]:
The diagram below illustrates the logical decision process for selecting an appropriate deuteration method based on your substrate and goals.
Decision workflow for aromatic deuteration methods
I hope this technical overview provides a solid foundation for your research. The field is advancing rapidly, particularly in developing more selective and sustainable catalytic methods.
The chemistry of phenol is heavily influenced by its hydroxyl (-OH) group, which is a strong ortho–para director [1] [2]. This means that during electrophilic aromatic substitution, new substituents are most likely to attach to the carbon atoms ortho or para to the hydroxyl group.
This directing effect is crucial because any deuterium substitution at these specific positions will inherently alter the molecule's electronic properties and how it interacts with other chemicals [1] [2]. Synthesizing meta-substituted phenols is a recognized challenge precisely because of this inherent ortho–para preference [3].
A common and straightforward method to incorporate deuterium into a phenol involves a simple exchange reaction.
This exchange occurs when phenol is dissolved in deuterated water (D₂O), primarily affecting the hydroxyl group's hydrogen atom [4].
1. Reaction Setup: Add phenol to deuterated water (D₂O) and allow the mixture to react. The exchangeable hydroxyl hydrogen is replaced by deuterium, forming C₆H₅OD [4]. 2. Reaction Monitoring: The exchange can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. The O-H proton signal will disappear from the ¹H NMR spectrum as it is replaced by deuterium [5] [4]. 3. Key Limitation: This method is highly specific. Without an acid or base catalyst, the hydrogen atoms directly attached to the aromatic ring (the aryl hydrogens) exchange extremely slowly. Therefore, this protocol is generally unsuitable for introducing deuterium at the ortho or para carbon positions [4].
The primary techniques for detecting and studying deuterium incorporation are:
Kinetic isotope effects (KIEs) measure how much slower a reaction proceeds when a heavier isotope, like deuterium, replaces a lighter one, like hydrogen. A primary KIE (PKIE) occurs when a bond to the isotopic atom is broken or formed in the rate-determining step.
The table below summarizes a PKIE observed in a radical reaction involving phenols [6].
| Reaction Type | Observed PKIE | Interpretation |
|---|---|---|
| Hydrogen atom abstraction from phenols by a polyvinyl acetate radical [6] | Significant variation; maximum values observed for compounds with intermediate reactivity [6] | High PKIE suggests involvement of quantum mechanical tunneling. Maximum PKIE is achieved when the hydrogen (H) is symmetrically bonded in the transition state [6]. |
For a visual summary, the diagram below outlines the basic H-D exchange protocol for phenol's hydroxyl group.
Basic H-D exchange workflow for phenol's hydroxyl group
Based on the available information, here are key points to guide your research:
A Kinetic Isotope Effect (KIE) is the change in reaction rate observed when an atom in a reactant is replaced by one of its isotopes. The deuterium KIE, which compares the rate for a C–H bond versus a C–D bond, is the most common and pronounced due to the large relative mass difference [1].
The primary reason for the KIE is a quantum mechanical effect. The C–D bond has a higher zero-point energy (ZPE) and a lower vibrational frequency than the C–H bond, meaning more energy is required to break it, leading to a slower reaction rate [1] [3].
Deuterium KIEs are a powerful tool for probing reaction mechanisms. The presence and magnitude of a KIE can reveal whether a specific C–H bond cleavage is a key part of the rate-determining step.
The diagram below illustrates the general logic for using deuterium KIE studies to investigate a reaction mechanism, where C–H bond cleavage is a potential rate-influencing factor.
General workflow for deuterium KIE studies to determine if C–H bond cleavage is rate-limiting.
In the context of aromatic substitution reactions, such as Electrophilic Aromatic Substitution (EAS), a primary deuterium KIE is typically not observed. This is because the rate-determining step in EAS is usually the formation of the sigma complex (or arenium ion), which involves bond formation to the electrophile, not the breaking of the C–H bond [4]. The C–H bond breaking occurs in a faster, subsequent step. Therefore, replacing hydrogen with deuterium at the site of substitution does not significantly slow down the overall rate.
However, deuterium labeling can still be used in sophisticated ways to study aromatic mechanisms. For instance, one early communication notes the use of "kinetic deuterium isotope effect in aromatic substitution" to probe specific mechanistic pathways, though full experimental details were not available in the search results [5].
The following table summarizes common experimental designs used to determine deuterium KIEs, particularly in enzymatic systems like Cytochrome P450, which often involve C–H bond activation concepts relevant to mechanistic studies [2].
| Experiment Type | Basic Principle | Key Measurement | Information Obtained |
|---|---|---|---|
| Non-competitive Intramolecular [2] | A single substrate molecule contains both H and D at equivalent positions (e.g., a -CDH₂ group). | Product ratio (H/D) via mass spectrometry. | Provides an estimate of the intrinsic KIE (Dk). Does not indicate if the step is rate-limiting. |
| Competitive Intermolecular [2] | A 1:1 mixture of protiated (H) and deuterated (D) substrate molecules compete for the enzyme. | Product ratio (H/D) via mass spectrometry. | Yields D(V/K). A high value suggests the chemical step is at least partially rate-limiting. |
| Non-competitive Intermolecular [2] | Separate reactions with only H-substrate or only D-substrate are run. | Individual reaction rates (V) are compared. | Yields DV. A value >1 indicates C–H bond breaking is rate-limiting for the overall catalytic cycle. |
The strategic replacement of hydrogen with deuterium in drug molecules is a validated approach to modulate drug metabolism [1] [2].
The use of isotopically labeled internal standards, such as deuterated phenols, is a cornerstone of robust quantitative GC-MS analysis, particularly for complex matrices like biological or environmental samples [1].
The following method is adapted from a published procedure for quantifying phenol, cresols, and ethylphenols in urine, which successfully used a deuterated compound as an internal standard [2]. This protocol can serve as a template for using Phen-2,4,6-d3-ol.
1. Sample Preparation & Hydrolysis
2. Liquid-Liquid Extraction (LLE)
3. Chemical Derivatization
4. GC-MS Analysis
Table 1: Example Characteristic Masses for GC-MS Analysis
| Compound | Quantification Ion (m/z) Underivatized | Quantification Ion (m/z) as TMS Derivative | Internal Standard |
|---|---|---|---|
| Phenol | 94 | 166 | N/A |
| This compound | 97 | 169 | (Itself) |
| o-Cresol | 107 | 107 | Deuterated o-Cresol [2] |
The following workflow diagram summarizes the protocol:
GC-MS Analysis Workflow for Phenol Quantification
When validated, a method using this approach can achieve strong performance [2]:
Using this compound as an internal standard provides a reliable foundation for GC-MS phenol quantification. The method's robustness stems from the deuterated standard's ability to correct for losses and matrix effects, while derivatization ensures optimal chromatography.
The table below compares two catalytic systems for the deuteration of (hetero)arenes, which have demonstrated effectiveness for phenol substrates.
| Methodology | Catalyst System | Deuterium Source | Key Reaction Conditions | Reported Selectivity & Notes |
|---|---|---|---|---|
| Nanostructured Iron-Catalyzed H/D Exchange [1] | Nanostructured Fe/Fe₃C on carbon (from cellulose pyrolysis) | D₂O | 120 °C, H₂ pressure (e.g., 5-20 bar) | Ortho/Para selective for phenols and anilines. Scalable to kilogram scale. |
| Manganese-Catalyzed C-H Activation [2] | Mn(CO)₅Br with 2-pyridone as a base | D₂O | Specific temperature not provided in abstract; conducted under inert atmosphere | Ortho-selective for aromatic amides. Broad functional group tolerance. |
This method is noted for its scalability and use of an abundant, inexpensive iron catalyst [1].
This method employs manganese catalysis for high regioselectivity, specifically for the ortho position relative to directing groups [2].
The following diagram illustrates the general workflow for the iron-catalyzed deuteration protocol, from setup to analysis.
The proposed mechanism for the nanostructured iron catalyst involves a unique radical pathway on the catalyst surface, as visualized below [1].
H/D exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom [1]. This process can occur without a catalyst for exchangeable protons (e.g., in hydroxyl -OH or amine -NH groups) or be facilitated by acid, base, or metal catalysts for non-exchangeable hydrogen atoms [1].
A recent, photocatalyst-free method for deuteration offers a potentially useful approach. The following workflow outlines the general procedure, which you can consider as a starting point for developing phenol-specific protocols.
Workflow Overview: This diagram illustrates the key steps in a visible-light-mediated, photocatalyst-free H/D exchange protocol, adapted from a recent study [2]. The core deuteration step is driven by light-induced generation of reactive thiyl radicals from a common thiol catalyst.
The table below summarizes the optimized reaction conditions for the photocatalyst-free deuteration protocol, which achieved high deuterium incorporation for aldehydes and α-amino positions [2].
| Parameter | Optimized Condition | Notes & Variations |
|---|---|---|
| Catalyst | Thiol I (5 mol%) | Thiols II & III showed lower efficiency [2]. |
| Deuterium Source | D₂O (40 equiv) | Large excess drives equilibrium towards deuteration [2] [1]. |
| Solvent | EtOAc | MeCN (72% D-inc.) and CHCl₃ (27% D-inc.) were less effective [2]. |
| Light Source | 380-420 nm | 380 nm gave 94% D-inc. vs. 85% at 420 nm for a model substrate [2]. |
| Reaction Time | 12 hours | -- |
While the protocol above was demonstrated for aldehydes and amines, you can use the following guidance to explore its application for phenols.
Deuterated compounds, where hydrogen atoms are replaced with the stable isotope deuterium, are valuable tools in drug metabolism and pharmacokinetics (DMPK) research [1]. While the search results do not explicitly mention deuterated phenol, its utility can be inferred from established practices.
The general workflow for a typical ADME study with a deuterated tracer can be visualized in the following diagram. This workflow synthesizes standard procedures mentioned in the search results [1].
The table below outlines the key phases and methodological considerations for a study using a deuterated phenol tracer, based on standard ADME practices [1].
| Study Phase | Key Objectives | Methodological Considerations |
|---|---|---|
| In Vitro Screening | Assess metabolic stability & identify primary metabolites. | Incubate deuterated phenol with hepatocytes or liver microsomes [1]. Use LC-MS/MS to track parent compound depletion and metabolite formation. |
| In Vivo Administration | Determine systemic exposure and absolute oral bioavailability. | Administer a defined dose to animal models (e.g., rat) or humans. Include intravenous dosing if absolute bioavailability is required. |
| Biological Sample Collection | Generate a complete mass balance and metabolite profile. | Collect serial blood/plasma for PK. Collect all urine and feces over a sufficient period (e.g., 7-10 days) for mass balance [1]. |
| Sample Preparation & Analysis | Quantify deuterated phenol and its metabolites. | Use protein precipitation, solid-phase extraction. Analyze via LC-MS/MS or LC-AMS (if radiolabeled) [1]. Monitor for specific metabolites like deuterated phenyl glucuronide and phenyl sulfate. |
| Data Analysis & Modeling | Calculate PK parameters and define metabolic pathways. | Use non-compartmental analysis for PK. Construct a mass balance recovery table. Use PBPK modeling to extrapolate results [1]. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying metabolites and tracking metabolic pathways in living systems [1] [2]. It is particularly valuable in drug development for its ability to provide quantitative data on metabolic fluxes and enzyme activities in conditions close to a natural physiological state [3] [2].
Role of Deuterated Compounds: Deuterium (²H) labeling is a cornerstone of Stable Isotope Resolved Metabolomics (SIRM). Replacing hydrogen with deuterium in a molecule like Phen-2,4,6-d3-ol allows researchers to trace its metabolic fate. As the compound is processed through metabolic pathways, the deuterium atoms are incorporated into downstream metabolites. NMR can then detect these labeled metabolites based on the distinct chemical shift of deuterium or the isotope-edited signals of other nuclei (like ¹H or ¹³C) attached to the deuterium, providing a clear trail of metabolic activity [1] [2].
This protocol outlines a general workflow for using deuterated tracers to study metabolism in cell cultures, adaptable for a compound like this compound.
1. Sample Preparation & Tracer Administration
2. NMR Sample Preparation & Data Acquisition
3. Data Processing and Analysis
The workflow for this protocol is summarized in the following diagram:
The table below summarizes critical parameters for a quantitative ¹H NMR experiment based on a high-throughput method from the literature [3].
| Parameter | Recommended Setting | Purpose & Rationale |
|---|---|---|
| Spectrometer Frequency | 400 MHz or higher | Higher magnetic fields increase sensitivity and spectral resolution [3]. |
| Pulse Sequence | 1-pulse with presaturation; 1D NOESY or CPMG | Suppresses the large water signal and provides a flat baseline for accurate quantification [3] [1]. |
| Flip Angle | 90° | Ensures complete excitation of nuclei for maximal signal [3]. |
| Relaxation Delay (D1) | 45 seconds (or 5x the longest T1) | Allows nuclear spins to fully return to equilibrium between scans, which is critical for quantitative accuracy [3]. |
| Number of Transients | 16-32 | Balances acquisition time with achieving a sufficient signal-to-noise ratio (e.g., 21 for 0.16 mM alanine) [3]. |
| Internal Standard | TSP or Sodium Formate | Provides a reference peak at 0.0 ppm for chemical shift alignment and enables concentration quantification [3]. |
1. Hyperpolarization for Sensitivity Enhancement A major limitation of NMR is its inherent low sensitivity. Hyperpolarization techniques like Dynamic Nuclear Polarization (DNP) can enhance NMR signals by >10,000-fold. This allows for the real-time tracking of metabolic fluxes and the detection of low-abundance or transient intermediates, which is revolutionary for studying enzymatic reactions and cell signaling [5] [2].
2. In-Cell NMR and HR-MAS High-Resolution Magic Angle Spinning (HR-MAS) NMR is a powerful tool for analyzing intact cells or tissues. By spinning the sample at the "magic angle" (54.74°), it averages out interactions that cause line-broadening, yielding high-resolution spectra from heterogeneous samples. This allows for non-invasive metabolic profiling directly in a near-physiological state [2].
3. Stable Isotope Resolved Metabolomics (SIRM) By using ¹³C or ¹⁵N-labeled substrates in addition to deuterated ones, SIRM can determine the absolute fluxes through metabolic pathways. NMR is uniquely powerful here because it can identify the exact position of the label within a molecule, providing detailed information on the metabolic reactions that have occurred [1].
The table below compares the key characteristics of NMR spectroscopy, which is crucial for selecting the right tool in a research pipeline [1] [6].
| Aspect | Advantages | Limitations / Challenges |
|---|---|---|
| Analytical Nature | Non-destructive; sample can be recovered [6]. | Lower sensitivity compared to Mass Spectrometry (MS) [1] [6]. |
| Quantification | Innately quantitative without need for internal standards for each analyte [3] [1]. | Requires careful parameter setup (e.g., long relaxation delays) for accuracy [3]. |
| Structural Insight | Provides direct information on molecular structure and isomer differentiation [1] [7]. | Can struggle with very high molecular weight molecules due to spectral complexity [6]. |
| Throughput & Robustness | High reproducibility across laboratories; minimal sample preparation [1]. | High instrument cost and maintenance [7] [6]. |
| In Vivo/In-Cell Application | Can be adapted for live-cell (in-cell NMR) and in vivo (MRS) studies [2]. | Signal overlap in complex bio-mixtures can be challenging [1] [7]. |
NMR spectroscopy continues to evolve. Key future directions include the increased integration of hyperpolarization methods like DNP and PHIP into routine metabolic analysis to break sensitivity barriers [5] [2]. Furthermore, the combination of NMR with other techniques, particularly Mass Spectrometry, in a multi-platform metabolomics approach provides a more comprehensive view of the metabolome by leveraging the strengths of both techniques [1] [7]. Finally, advanced computational tools and artificial intelligence are being developed to automate the analysis of complex NMR spectra, accelerating metabolite identification and flux analysis [1].
Alkylphenols constitute a class of environmentally persistent compounds that have garnered significant regulatory attention due to their endocrine-disrupting properties and widespread contamination. These compounds, particularly nonylphenol (NP) and octylphenol (OP), serve as starting materials for the synthesis of alkylphenol ethoxylates, which are extensively used as non-ionic surfactants in various industrial applications including paper and leather manufacturing, pesticide formulations, and drilling operations. The annual worldwide usage of alkylphenol ethoxylates is estimated to be approximately 600,000 tons, leading to their ubiquitous presence as environmental contaminants. [1]
Under environmental conditions, long-chain alkylphenol ethoxylates undergo degradation to the corresponding alkylphenols, which exhibit greater persistence and bioaccumulation potential due to their low water solubility. The environmental impact of these compounds is particularly concerning for aquatic habitats, where they demonstrate high toxicity to numerous organisms and exhibit estrogen-like activity that can disrupt male fertility in fish and aquatic mammals. This environmental significance has prompted the inclusion of OP and NP in various regulatory frameworks, including the OSPAR Convention for marine environment protection and the European Water Framework Directive, which lists them as priority hazardous substances with the goal of reducing emissions to zero within two decades. [1]
Table 1: Environmental Impact and Regulatory Status of Key Alkylphenols
| Compound | Primary Uses | Environmental Concerns | Regulatory Status |
|---|---|---|---|
| Nonylphenol (NP) | Surfactant precursor, dispersive agent | Persistent, bioaccumulative, estrogenic | Priority hazardous substance (EU Water Framework) |
| Octylphenol (OP) | Emulsifier, drilling auxiliary | Toxic to aquatic organisms, endocrine disruptor | Chemicals for Priority Action (OSPAR) |
| NP Ethoxylates (1-2 EO) | Pesticide formulations, flotation agents | Estrogen-like activity, environmental persistence | Monitoring required under OSPAR |
The internal standard method represents a fundamental approach in analytical chemistry that involves adding identical amounts of a reference compound to each sample and calibration solution. This technique accounts for both random and systematic uncertainties that may arise during sample preparation or instrument analysis. The internal standard must be absent from the sample matrix and exhibit a proportional response to changes in the analyte while providing a similar, though distinct, measurement signal. By calculating the ratio of analyte signal to internal standard signal and plotting this against known analyte concentrations in calibration solutions, analysts can create a robust calibration curve that compensates for methodological variations. This approach ensures that any shifts in measured analyte values are accompanied by corresponding shifts in the internal standard measurements, thereby maintaining accuracy. [2]
In the specific context of deuterated internal standards for phenol analysis, these compounds possess nearly identical physicochemical properties to their non-deuterated analogs, ensuring similar behavior during sample preparation, extraction, and chromatographic separation. The critical advantage emerges from the mass difference introduced by deuterium incorporation, which allows mass spectrometry to distinguish between the analyte and internal standard. This property forms the basis of isotope dilution methods, which offer superior accuracy compared to external calibration approaches. When properly selected, deuterated internal standards experience the same extraction efficiencies, matrix effects, and ionization suppressants as the target analytes, thereby providing a reliable reference for quantification. [2] [3]
The selection of appropriate deuterated internal standards requires careful consideration of several factors to ensure accurate quantification. For gas chromatography-mass spectrometry (GC-MS) applications, compounds with a mass difference of 6 amu or more are generally ideal to avoid interference from naturally occurring isotopic contributions of the analyte. The internal standard should mirror the isomeric composition of technical-grade target analytes; for instance, nonylphenol comprises a complex mixture of predominantly branched para-isomers (>90%) with smaller amounts of branched ortho-isomers (<10%). The most prevalent isomer in technical nonylphenol is 4-(3,6-dimethyl-3-heptyl)phenol (363-NP), which represents an ideal candidate for internal standard development due to its favorable fragmentation pattern and significant presence in technical mixtures. [1]
For LC-MS/MS applications, deuterated compounds with similar ionization characteristics and fragmentation patterns are essential, with twice-deuterated compounds often proving suitable. The internal standard must be structurally analogous to the target analyte but must not occur naturally in the sample matrix. Furthermore, it should elute close to the target compound in chromatographic separation to account for retention time shifts and matrix effects specific to that chromatographic region. In some cases, alternative labeling with 13C may be preferable to deuterium when there is risk of H/D exchange, as demonstrated in steroid analysis where deuterated standards occasionally led to false positives through oxidation and exchange processes. [3]
Figure 1: Mechanism of deuterated internal standards in compensating for analytical variability throughout the sample preparation and analysis workflow
The development of isomer-specific deuterated standards has significantly advanced the accurate quantification of alkylphenols in complex matrices. Sigma-Aldrich offers a comprehensive range of isotopically-labeled internal standards that have been incorporated into international standard methods such as ISO 18857-2. For nonylphenol analysis, which presents particular challenges due to the complex isomeric composition of technical grade material, the 13C6-labeled and deuterated 363-isomers of NP and its mono- and diethoxylates have been synthesized to address the limitations of using n-isomers as internal standards. The n-isomers typically exhibit different adsorption and elution properties compared to the branched isomers, leading to erroneous results. The 363-isomers are ideal as internal standards because they represent prevalent isomers in technical mixtures and display favorable fragmentation patterns in mass spectrometric analysis. [1]
For octylphenol analysis, the situation is less complex as OP possesses primarily one significant isomer, 4-(1,1,3,3-tetramethylbutyl)phenol (commonly referred to as 4-tert-octylphenol). Consequently, the synthesis of internal standards for OP and its ethoxylates focuses specifically on this compound. The available standards include both 13C6-labeled and deuterated compounds, with the mass difference of 6 amu being particularly suitable for GC-MS applications. For LC-MS/MS applications, twice-deuterated compounds are available to provide adequate distinction from the native compounds while maintaining nearly identical chromatographic behavior and ionization characteristics. [1]
Table 2: Available Deuterated Phenol Internal Standards for Alkylphenol Analysis
| Compound Name | Labeling Type | Target Analyte | Recommended Technique | Key Characteristics |
|---|---|---|---|---|
| 13C6-4-Nonylphenol (363-NP) | 13C6-ring labeled | Technical nonylphenol | GC-MS, GC-MS/MS | Ideal for complex NP isomer mixtures, 6 amu mass shift |
| d2-4-Nonylphenol | Deuterated | Technical nonylphenol | LC-MS/MS | Minimal retention time shift, suitable for ESI |
| 13C6-4-Octylphenol | 13C6-ring labeled | 4-tert-Octylphenol | GC-MS, GC-MS/MS | Single isomer, 6 amu mass shift |
| d2-4-Octylphenol | Deuterated | 4-tert-Octylphenol | LC-MS/MS | Compatible with reversed-phase LC separation |
| 13C6-NP-monoethoxylate | 13C6-ring labeled | NP1EO metabolites | GC-MS after derivation | Accounts for ethoxylate degradation products |
| 13C6-NP-diethoxylate | 13C6-ring labeled | NP2EO metabolites | GC-MS after derivation | Essential for short-chain ethoxylate analysis |
The structural complexity of technical grade alkylphenols presents significant challenges for accurate quantification. Nonylphenol in particular comprises a complex mixture of isomers resulting from the manufacturing process, with GC-MS analysis revealing that the mixture consists mainly of branched para-isomers (>90%) with smaller amounts of branched ortho-isomers (<10%) and trace quantities of decylphenol. The para-isomers themselves comprise approximately ten distinct compounds, with 4-(3,6-dimethyl-3-heptyl)phenol (363-NP) being one of the most prevalent. This complexity necessitates internal standards that reflect the isomeric composition of real-world samples, as different isomers may exhibit varying extraction efficiencies, chromatographic behaviors, and mass spectrometric responses. [1]
The mono- and diethoxylates of nonylphenol display the same isomeric pattern as the technical grade NP from which they are derived, with 4-(3,6-dimethyl-3-heptyl)phenol-monoethoxylate (363-NP1EO) and 4-(3,6-dimethyl-3-heptyl)phenol-diethoxylate (363-NP2EO) representing the major isomers. The high percentage and favorable fragmentation pattern of these isomers make them ideal internal standards for the analysis of technical grade NP and its ethoxylate derivatives. The synthesis of 13C-ring-labeled and deuterated 363-isomers specifically addresses this need, providing internal standards that closely mirror the chemical and physical properties of the target analytes across all stages of the analytical process. [1]
The accurate quantification of alkylphenols using deuterated internal standards begins with meticulous sample preparation. For water samples, collect a representative aliquot (typically 1 L) in glass containers and add the deuterated internal standard mixture immediately to account for any losses during storage and processing. The recommended internal standards include 13C6-4-nonylphenol (363-NP) and 13C6-4-octylphenol at concentrations of 100 μg/L in acetone, with 100 μL added to each liter of sample. Adjust the sample pH to 2.0 using high-purity sulfuric acid to ensure protonation of phenolic compounds. For solid samples (sediments, sludges, or tissues), homogenize the sample and add internal standards during the extraction process. [1]
Perform solid-phase extraction (SPE) using polystyrene-divinylbenzene cartridges (500 mg, 6 mL) conditioned sequentially with 5 mL of acetone, 5 mL of methanol, and 5 mL of acidified water (pH 2). Load the samples at a flow rate of 5-10 mL/min, then dry the cartridges under vacuum for 30 minutes. Elute the analytes with 2 × 5 mL of acetone into a concentrator tube. Concentrate the extract to approximately 100 μL under a gentle nitrogen stream at 30°C. For derivatization, add 50 μL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 60°C for 30 minutes to form trimethylsilyl derivatives, which enhance volatility and chromatographic performance. [1]
The analysis of derivatized alkylphenols employs gas chromatography coupled with mass spectrometry operating in selected ion monitoring (SIM) mode to achieve the necessary sensitivity and selectivity. Use a 30 m × 0.25 mm ID, 0.25 μm film thickness 5% phenyl methyl polysiloxane column. Maintain the helium carrier gas at a constant flow of 1.0 mL/min. Program the oven temperature as follows: initial temperature 60°C (hold 1 min), ramp to 150°C at 15°C/min, then to 280°C at 5°C/min (hold 10 min). Maintain the injector temperature at 250°C and use pulsed splitless injection (25 psi for 1 min) with a 1 μL injection volume. [1]
Set the mass spectrometer ion source temperature to 230°C and the transfer line to 280°C. Use electron impact ionization at 70 eV. For detection, employ selected ion monitoring (SIM) with the key ions for each compound as shown in Table 3. Establish retention times using authentic standards and ensure that the relative retention times of native compounds and their corresponding deuterated internal standards match within ±0.5%. Quantify using the ratio of the primary quantitation ion for each native compound to the corresponding ion for its internal standard, with confirmation ions providing additional verification. [1]
Table 3: Characteristic Ions for GC-MS Analysis of Deuterated Alkylphenol Standards
| Compound | Quantitation Ion (m/z) | Confirmation Ion 1 (m/z) | Confirmation Ion 2 (m/z) | Retention Window (min) |
|---|---|---|---|---|
| 13C6-4-Nonylphenol (TMS) | 235 | 220 | 277 | 18.5-19.5 |
| 4-Nonylphenol (TMS) | 235 | 220 | 277 | 18.5-19.5 |
| 13C6-4-Octylphenol (TMS) | 229 | 214 | 271 | 16.0-17.0 |
| 4-Octylphenol (TMS) | 223 | 208 | 265 | 16.0-17.0 |
| 13C6-NP-monoethoxylate (TMS) | 279 | 264 | 321 | 21.0-22.0 |
| NP-monoethoxylate (TMS) | 279 | 264 | 321 | 21.0-22.0 |
For LC-MS/MS analysis, sample preparation follows similar principles to GC-MS methods but eliminates the need for derivatization. Add deuterated internal standards (d2-4-nonylphenol and d2-4-octylphenol) to samples immediately after collection. For complex matrices such as wastewater, sludge, or biological tissues, incorporate an additional cleanup step using silica gel solid-phase extraction cartridges after the initial extraction. Evaporate the primary extract to near dryness and reconstitute in 1 mL of hexane. Condition silica cartridges (1 g, 6 mL) with 5 mL of hexane, load the samples, and elute the alkylphenols with 5 mL of hexane:ethyl acetate (60:40, v/v). Concentrate the eluent and reconstitute in 100 μL of methanol for LC-MS/MS analysis. [1] [4]
The dissolved organic matter (DOM) present in environmental samples can cause significant ionization suppression in electrospray ionization. Recent research has demonstrated that deuterated carboxylic acid-rich standards that mimic DOM structures can correct for this ionization suppression and instrument drift. In one approach, a d5-labeled compound free of isobaric interferences was used to assess ionization suppression in various aquatic sample extracts, improving concentration-based linearity in coastal DOM reference material. This approach enables 'pseudo-quantification' by correcting for matrix effects that would otherwise compromise accurate quantification. [4]
For LC-MS/MS analysis, employ a reversed-phase C18 column (100 mm × 2.1 mm, 1.8 μm) maintained at 40°C. Use mobile phase A (5 mM ammonium acetate in water) and mobile phase B (methanol) with a gradient elution: 0 min (50% B), 0-5 min (50-95% B), 5-10 min (95% B), 10-11 min (95-50% B), followed by re-equilibration at 50% B for 4 minutes. Maintain a flow rate of 0.3 mL/min with an injection volume of 5 μL. [1] [3]
Operate the mass spectrometer using electrospray ionization in negative mode with the following source parameters: capillary voltage -2.5 kV, source temperature 150°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Monitor the compounds using multiple reaction monitoring (MRM) with the transitions detailed in Table 4. Optimize collision energies for each transition to achieve maximum sensitivity. The use of deuterated internal standards with identical retention times to their target analytes allows for compensation of retention time shifts and ionization suppression effects that commonly occur in complex sample matrices. [1] [3]
Table 4: MRM Transitions for LC-MS/MS Analysis of Alkylphenols Using Deuterated Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| d2-4-Nonylphenol | 223 | 133 | 147 | 20, 25 |
| 4-Nonylphenol | 221 | 131 | 145 | 20, 25 |
| d2-4-Octylphenol | 209 | 133 | 147 | 18, 23 |
| 4-Octylphenol | 207 | 131 | 145 | 18, 23 |
| d2-NP-monoethoxylate | 267 | 133 | 161 | 15, 20 |
| NP-monoethoxylate | 265 | 131 | 159 | 15, 20 |
Figure 2: Comprehensive workflow for the analysis of alkylphenols using deuterated internal standards with both GC-MS and LC-MS/MS analytical pathways
Implement a comprehensive quality control protocol to ensure the reliability of alkylphenol quantification using deuterated internal standards. Include procedural blanks with each batch of samples to monitor contamination, matrix spikes to determine recovery efficiencies, and duplicate analyses to assess precision. The recovery of internal standards should fall within 70-120% for most matrices, with relative standard deviations of less than 15% for replicate analyses. Monitor the ratio of confirmation ions to quantitation ions for each analyte, which should match those of calibration standards within ±20%. [1] [3]
For ongoing quality assurance, participate in interlaboratory proficiency testing programs, such as those organized under ISO 18857-2 methodology. These programs provide valuable assessment of methodological performance and comparability between laboratories. The deuterated internal standards listed in Figure 2 of the search results have undergone comprehensive evaluation through interlaboratory proficiency testing, resulting in their inclusion in international standard methods. Regular calibration verification using independent reference materials should be performed to maintain method accuracy over time. [1]
Several common issues may arise during alkylphenol analysis that can be addressed through method optimization. If peak tailing occurs in GC-MS analysis, consider replacing the injector liner, trimming the column, or using a more active liner material. For ionization suppression in LC-MS/MS, additional sample cleanup or dilution may be necessary. If the deuterated internal standard response decreases significantly, check for potential degradation during sample storage or preparation. [1] [3]
When unexpected peaks appear in the chromatogram, particularly at masses corresponding to the internal standards, investigate potential sources of contamination or H/D exchange processes. In some cases, as observed in steroid analysis, deuterated internal standards can undergo oxidation followed by H/D exchange, leading to false positives. If this occurs, consider switching to 13C-labeled standards where the isotope cannot be exchanged, preserving the mass shift and preventing such artifacts. Method detection limits should be established using signal-to-noise ratios of 3:1, while quantification limits should be based on 10:1 signal-to-noise ratios, with verification using low-level fortified samples. [3]
The application of deuterated phenol internal standards represents a critical advancement in the accurate quantification of alkylphenols in environmental and biological matrices. These standards address the significant analytical challenges posed by the complex isomeric composition of technical alkylphenol mixtures and the variable matrix effects encountered in real samples. Through the protocols outlined in this document, researchers can achieve reliable quantification that meets rigorous regulatory requirements and contributes to our understanding of the environmental fate and transport of these concerning contaminants. The continued development of isomer-specific deuterated standards will further enhance our analytical capabilities, supporting improved monitoring and risk assessment of alkylphenols in the environment.
The development of robust mass spectrometry methods represents a critical challenge in modern analytical chemistry, particularly in pharmaceutical research and drug development where precision, accuracy, and reproducibility are paramount. Deuterated internal standards have emerged as indispensable tools for addressing analytical variability that inevitably occurs throughout the experimental workflow. These compounds, specifically deuterated phenols, incorporate deuterium atoms (²H or D) in place of hydrogen atoms at exchangeable positions, creating molecules with nearly identical chemical properties to their non-deuterated analogs while remaining distinguishable by mass spectrometry due to their mass shift. When properly implemented, deuterated internal standards correct for numerous sources of variability, including inconsistencies in sample preparation, injection volume, matrix effects, and instrumental response drift, thereby significantly enhancing data quality and reliability [1].
The theoretical foundation for using deuterated compounds in mass spectrometry stems from the principle of isotopic dilution, where the deuterated analog is added to the sample at a known concentration early in the analytical process. As both the analyte and its deuterated counterpart experience nearly identical analytical conditions, their behaviors throughout sample preparation, chromatography, and ionization should be highly correlated. Any deviations in response affecting the native analyte should proportionally affect the internal standard, enabling accurate correction through response ratio calculations. For phenolic compounds, which exhibit diverse biological activities and are frequently monitored in drug metabolism studies, deuterated forms provide particularly valuable internal standards due to their similar chemical properties, retention characteristics, and ionization behavior compared to their non-deuterated analogs [1] [2].
The selection of appropriate deuterated phenols as internal standards requires careful consideration of several critical factors to ensure optimal method performance:
Degree of deuteration: The internal standard should contain sufficient deuterium atoms to produce a measurable mass difference from the analyte while maintaining similar chemical properties. Typically, 3-5 deuterium atoms provide an optimal balance, creating a mass shift easily distinguishable by mass spectrometry while minimizing chromatographic isotope effects that can cause retention time differences [1].
Isotopic purity: Deuterated standards must have high isotopic enrichment (>99% deuterium incorporation) to avoid significant contribution from non-deuterated species in the analyte channel, which would compromise quantitative accuracy. This is particularly important when analyzing low concentrations of the target analyte where signal overlap could occur [2].
Structural similarity: The deuterated phenol should closely mimic the analyte in chemical structure, differing only in the isotopic composition. This ensures nearly identical behavior during sample preparation, extraction, chromatography, and ionization. The ideal internal standard is typically the deuterated version of the target analyte itself, though structurally similar deuterated phenols can sometimes be used when the exact deuterated compound is unavailable [1].
Stability: The deuterated phenol must demonstrate chemical and isotopic stability under experimental storage and analysis conditions. Deuterium atoms at exchangeable positions (e.g., hydroxyl groups) may undergo back-exchange with hydrogen in protic solvents, leading to gradual loss of the deuterium label and consequently reducing the mass difference between analyte and internal standard over time [3].
Prior to implementing deuterated phenols in quantitative methods, thorough characterization establishes their suitability as internal standards:
Chromatographic alignment: While deuterated phenols should exhibit nearly identical retention times to their non-deuterated analogs, slight retention time differences (typically 0.1-0.3 minutes earlier for deuterated compounds) may occur due to the isotopic effect. Method development should optimize chromatographic conditions to minimize this difference while maintaining adequate separation from potentially interfering compounds [1].
Ionization efficiency: Despite nearly identical structures, deuterated and non-deuterated compounds may exhibit slight differences in ionization efficiency in the mass spectrometer source. These differences should be characterized and accounted for during calibration curve establishment to prevent systematic bias in quantification [1].
Matrix effect correlation: The deuterated internal standard must experience the same matrix effects (ion suppression or enhancement) as the target analyte. This correlation is essential for effective compensation. During method validation, assess matrix effects for both analyte and internal standard across different lots of matrix to verify proportional responses [1].
Proper preparation and handling of deuterated phenol solutions are fundamental to methodological success:
Stock solution preparation: Accurately weigh deuterated phenol standard using a calibrated analytical balance. Transfer to a volumetric flask and dissolve with appropriate solvent (typically methanol or acetonitrile) to prepare a primary stock solution (e.g., 1 mg/mL). Confirm concentration spectrophotometrically if molar absorptivity is known. Store aliquots at -20°C in amber vials to prevent photodegradation and evaporation [1].
Working solution preparation: Dilute stock solution with solvent to prepare intermediate and working solutions. Include the working solution of deuterated phenol in all calibration standards, quality control samples, and study samples at a constant concentration. For most applications, the final concentration of deuterated phenol should be near the middle of the calibration curve range or at the expected concentration of the target analyte [1].
Stability assessment: Periodically analyze working solutions against fresh dilutions to monitor potential degradation. For quantitative methods, establish acceptable stability criteria (e.g., <15% change from initial response) and define re-preparation intervals based on empirical data [3].
The following protocol outlines the comprehensive analysis procedure using deuterated phenols as internal standards:
Sample preparation: Add a fixed volume of deuterated phenol working solution to each sample (100 μL typically), calibration standard, and quality control sample. Include blank samples without internal standard to monitor potential interference. Process samples according to established extraction procedures (protein precipitation, liquid-liquid extraction, or solid-phase extraction) [1].
Chromatographic conditions:
Mass spectrometric parameters:
Peak integration: Manually review and adjust integration for all analyte and internal standard peaks to ensure consistency.
Response ratio calculation: For each sample, calculate the response ratio (RR) as: RR = Peak area of analyte / Peak area of deuterated internal standard
Calibration curve: Plot response ratio against nominal analyte concentration using weighted (1/x or 1/x²) linear regression.
Concentration calculation: Determine unknown sample concentrations from the calibration curve using the calculated response ratio [1].
Table 1: Performance Characteristics of Deuterated Phenols as Internal Standards in LC-MS/MS Analysis
| Parameter | Acceptance Criteria | Typical Performance with Deuterated Phenols | Importance |
|---|---|---|---|
| Retention Time Shift | < 0.3 minutes | 0.05-0.15 minutes earlier for deuterated forms | Ensures co-elution for correlated matrix effects |
| Ionization Difference | < 15% variance | Typically 2-8% difference in response factor | Affects accuracy if not corrected by calibration |
| Matrix Effect Compensation | > 85% correlation in response | 90-98% correlation in most matrices | Critical for accurate quantification in biological samples |
| Inter-day Precision (CV%) | < 15% | Typically 3-8% with proper internal standard | Demonstrates method reliability over time |
| Back-exchange Rate | < 5% over 24 hours | < 2% with proper handling in acidic conditions | Maintains mass difference for detection |
Table 2: Troubleshooting Guide for Common Issues with Deuterated Phenol Internal Standards
| Issue | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Decreasing response ratio over time | Deuterium loss through back-exchange | Use fresh solutions, acidic conditions | Store stock solutions in non-protic solvents, minimize storage time |
| Poor correlation in matrix effects | Structural differences too great | Select different deuteration positions | Use deuterated analog with identical structure except for labels |
| Chromatographic separation | Excessive deuterium substitution | Reduce number of deuterium atoms | Use 3-5 deuterium atoms rather than perdeuterated forms |
| Ion suppression affecting analyte and IS differently | Slight retention time differences | Adjust mobile phase composition | Optimize gradient to ensure co-elution |
| High background in IS channel | Isotopic impurity in standard | Source higher purity standards | Quality assessment from suppliers |
The successful implementation of deuterated phenols as internal standards requires careful interpretation of analytical data:
Calibration curve quality: A correlation coefficient (r) of >0.99 for the calibration curve indicates good proportionality between response ratio and concentration. Significant deviations may suggest issues with the internal standard performance, such as instability or inadequate mimicking of analyte behavior [1].
Quality control accuracy: Quality control samples should fall within 15% of their nominal concentrations (20% at the lower limit of quantification). Consistent bias across QC levels may indicate an inappropriate internal standard concentration or incorrect preparation of stock solutions [1].
Internal standard response stability: The absolute response of the deuterated phenol internal standard may vary between samples and runs, but the response ratio should remain consistent for samples of identical concentration. A drift in internal standard response throughout a batch may indicate instrumental sensitivity changes, but quantification should remain accurate if the response ratio is used [1].
Inconsistent internal standard response: If the deuterated phenol shows high variability in absolute response between samples, check for:
Deviation from expected response ratios: When response ratios fall outside expected ranges:
Internal standard concentration optimization: Conduct preliminary experiments to determine the optimal internal standard concentration. The ideal concentration provides a response similar to the mid-range calibrator without causing detector saturation or significant background interference [1].
Chromatographic optimization: Fine-tune mobile phase composition, gradient profile, and column temperature to achieve nearly identical retention times for the analyte and its deuterated internal standard while maintaining adequate separation from matrix interferences [1].
Deuterated phenols serve as invaluable internal standards in mass spectrometry method development, providing critical correction for analytical variability and significantly enhancing the reliability of quantitative results. When selected and implemented according to the principles and protocols outlined in these application notes, deuterated phenols enable researchers to achieve the precision, accuracy, and robustness required for modern bioanalytical applications. The experimental workflows and troubleshooting guidance provided here offer a comprehensive framework for the successful integration of deuterated phenols into mass spectrometry methods, ultimately supporting high-quality scientific research and drug development processes.
Sample Preparation Workflow for Deuterated Phenol Internal Standards
LC-MS/MS Instrumentation Workflow
Kinetic isotope effects (KIEs) are a powerful tool for investigating enzyme mechanisms and elucidating transition states in chemical and enzymatic reactions. A primary KIE occurs when a bond to the isotopic atom is broken or formed during the rate-determining step of a reaction. The measurable change in reaction rate arises from differences in zero-point vibrational energy and tunneling effects between the light and heavy isotopes [1] [2].
The precision of measurement is the most critical factor for KIE determinations. The table below summarizes the primary analytical techniques used.
| Technique | Typical Isotopes | Key Feature | General Precision | Example Application |
|---|---|---|---|---|
| Mass Spectrometry (MS) | 2H, 13C, 15N, 18O | High sensitivity; can be coupled with chromatography [1] | ~0.2% or better [1] | 18O-KIE in hydrolysis reactions [1] |
| Nuclear Magnetic Resonance (NMR) | 2H, 13C | Direct structural information; non-destructive [1] | Information not found in search results | Monitoring isotope ratio directly in reaction mixture [1] |
| Liquid Scintillation Counting | 3H, 14C | High sensitivity for radioactive isotopes [1] | Information not found in search results | Historical standard for radioactive KIEs [1] |
Protocol 1: The Internal Competition Method with Mass Spectrometry Analysis
This is the most common method for measuring small KIEs on V/K [1].
Protocol 2: Computational Prediction of KIEs using ORCA
Computational chemistry can predict KIEs to help validate proposed mechanisms [2].
To help visualize the core methodologies, the following diagrams outline the general workflow of a competitive KIE experiment and a comparison of measurement techniques.
While specific data on this compound is not available in the current search results, the general principles and protocols outlined here are universally applicable. The internal competition method analyzed by mass spectrometry is a robust and precise approach for experimental KIE determination. Furthermore, computational chemistry provides a powerful complementary method to predict KIEs and gain deeper insights into transition state structures.
Here are answers to common challenges, based on recent scientific literature.
FAQ 1: How can I achieve high deuterium incorporation on a large scale without using expensive precious metal catalysts?
Answer: A nanostructured iron catalyst offers a scalable and cost-effective solution.
FAQ 2: I need to incorporate deuterium during a one-step synthesis of a complex molecule. Is this possible?
Answer: Yes, deuterium can be introduced during the synthesis using D₂O as a convenient deuterium source.
FAQ 3: What is a mild method for H/D exchange on phenolic compounds?
Answer: A simple ethanol-d1/triethylamine system can facilitate deuterium incorporation.
The table below summarizes the key methods to help you select the right approach for your experiment.
| Method | Deuterium Source | Key Catalyst | Key Features & Advantages | Considerations |
|---|---|---|---|---|
| Nanostructured Iron Catalysis [1] | D₂O | Fe/Fe₃C on carbon | Highly scalable (kg-scale); cost-effective iron; high selectivity for (hetero)arenes; uses inexpensive D₂O. | Requires hydrogen pressure. |
| Palladium-Catalyzed Annulation [2] | D₂O | Pd/1,10-Phenanthroline | One-step synthesis of complex deuterated structures (e.g., benzofurans); in-situ deuteration. | Specific to the synthesis of certain heterocycles. |
| Base-Mediated H/D Exchange [3] | Ethanol-d1 | Triethylamine | Mild conditions; simple setup; targets ortho/para positions of phenols. | Deuterium incorporation level may need optimization. |
To guide your experimental planning, the following diagram outlines a decision-making workflow based on your primary objective.
For the methods discussed, here are more detailed experimental setups from the research.
1. Scalable Deuteration using Nanostructured Iron Catalyst [1]
2. One-Step Deuteration during Benzofuran Synthesis [2]
Understanding the basic properties of your compound is the first step in troubleshooting. The table below summarizes key data for Phenol-2,4,6-d3 (CAS 7329-50-2).
| Property | Value / Description | Relevance for Purity |
|---|---|---|
| Molecular Formula | C6H6O [1] | Confirms the base structure and deuteration sites. |
| Molecular Weight | 94.11 g/mol [1] | Aids in mass spectrometry identification. |
| Melting Point | 40-42 °C (lit.) [1] | Informs storage conditions and handling (low-melting solid). |
| Boiling Point | 182 °C (lit.) [1] | Suggests distillation is a potential purification method. |
| Density | 1.105 g/mL at 25°C [1] | - |
| Form | White to Off-White Low-Melting Solid [1] | Appearance can be an initial, rough indicator of purity. |
| Solubility | Slightly soluble in Chloroform and Methanol [1] | Critical for choosing solvents for recrystallization. |
| Stability | Hygroscopic [1] | Indicates the compound absorbs moisture from air, which could be a source of protium (H) exchange and purity loss. |
Here are the most common causes and solutions for low deuterium purity, based on general principles of handling deuterated compounds.
If the initial synthesis yields a product with low isotopic purity, the following methods can be employed for purification or enrichment. The general workflow for troubleshooting and purification is outlined below.
Always use analytical data to diagnose the problem and confirm the success of your purification.
Q1: What is the primary chemical difference between phenol and Phenol-2,4,6-d3? The primary difference is isotopic substitution. In Phenol-2,4,6-d3, the three hydrogen atoms at the 2, 4, and 6 positions on the aromatic ring are replaced with deuterium atoms. This leads to nearly identical chemical reactivity but often at different rates (kinetic isotope effect), and distinct physical properties like boiling point and density [1] [2].
Q2: Why is my Phenol-d3 showing a peak for the proteo-form in mass spectrometry? A small peak is normal due to natural isotope abundance and instrumental background. However, a large peak indicates significant isotopic dilution. This is most commonly caused by exchange with protic solvents (e.g., water, alcohols) or atmospheric moisture during synthesis, workup, or storage, as the compound is hygroscopic [1].
Q3: Can I use NMR to quantify the level of deuterium incorporation? Yes, absolutely. By comparing the integration of any remaining aromatic proton signals in the (^{1}\text{H}) NMR spectrum to a known internal standard (or to the OH proton signal, though it may exchange), you can calculate the percentage of molecules that have protium in the aromatic positions, thus quantifying the impurity [4].
To effectively prevent protium exchange, it's crucial to first understand what exchangeable protons are and how they behave.
¹H NMR spectrum, which can obscure the signals from your sample of interest [3].The following factors are critical for maintaining the isotopic purity of deuterated solvents. The table below summarizes the main risks and the corresponding storage and handling practices to mitigate them.
| Factor | Risk | Recommended Practice |
|---|---|---|
| Atmospheric Moisture | High; introduces H2O, leading to rapid H/D exchange on -OD group [1] [3]. | Store under inert gas (Ar, N2); use sealed containers; handle in glove box. |
| Chemical Impurities | Medium; acidic/basic impurities can catalyze H/D exchange [1]. | Source high-purity solvents; confirm purity upon receipt. |
| Storage Conditions | Medium; long-term exposure to heat/light degrades solvent, creating protic impurities. | Store in a cool, dark place (e.g., desiccator, refrigerator); note solvent freezing point. |
The workflow below outlines the key steps for properly handling deuterated phenol during an experiment to minimize protium exchange.
Q1: After storage, my deuterated phenol shows a large HOD peak in its ¹H NMR spectrum. What does this mean?
A large HOD peak (around 4.7-4.8 ppm) is a clear indicator that significant protium exchange has occurred, meaning moisture has contaminated the solvent [3]. The solvent may still be usable for some applications, but for sensitive experiments, it is advisable to procure a new batch.
Q2: Can I "re-deuterate" a bottle of deuterated phenol that has taken on moisture? While re-deuteration is theoretically possible by using chemical drying agents or distillation, it is generally not recommended. The processes are complex, require specialized equipment, and carry a significant risk of introducing new impurities or causing isotopic scrambling. For research requiring high isotopic purity, replacing the contaminated solvent is the most reliable course of action.
Q3: Why does the chemical supplier's certificate of analysis (CoA) matter? The CoA is your guarantee of the solvent's quality at the time of purchase. For deuterated solvents, you should specifically check the deuterium isotopic enrichment (often 99.5% or higher) and the water content [3]. Storing and handling a high-purity solvent correctly from the start gives you the best chance of maintaining its integrity.
Preventing protium exchange in deuterated phenol hinges on a simple principle: rigorously exclude moisture and protic contaminants.
¹H NMR.
Spectral interferences can obscure the signals of your analyte. Here is a summary of common types and their solutions.
| Interference Type | Description | Common Sources | Avoidance/Correction Strategies |
|---|---|---|---|
| Background Interference [1] | General background radiation elevating the baseline. | Solvent impurities, high-concentration matrix components. | Apply background correction algorithms (flat, sloping, or curved) based on baseline shape. [1] |
| Spectral Overlap (Direct) [1] | A peak from an interfering substance directly overlaps with the analyte peak. | Other phenols, impurities, or solvent residues with similar chemical shifts. | Avoidance: Switch to an alternative analytical line with no overlap. Correction: Use interference correction algorithms (requires measuring interferent concentration and a correction coefficient). [1] |
| Wing Overlap [1] | The wing (shoulder) of a very large peak overlaps with the analyte peak. | Large solvent peak or a high-concentration component in the sample. | Apply background correction; use solvent suppression techniques like WET to reduce the large interfering peak. [1] [2] |
| Protonated Solvent Peaks [2] | Large signals from residual protonated solvent (e.g., CHCl₃ in CDCl₃). | Incomplete deuteration of the solvent. | Use solvent signal suppression pulses (e.g., WET) prior to acquisition to selectively reduce these peaks. [2] |
For definitive analysis and quantification, coupling NMR with another technique or using a validated quantitative NMR (qNMR) method is highly effective.
An optimized HPLC-DAD method can separate and quantify individual phenolic acids, bypassing NMR overlap issues. [3] [4] The following protocol is adapted from methods used for the simultaneous analysis of multiple phenolic compounds. [3]
qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei, allowing for high-accuracy quantification with SI-traceability. [5] The workflow for a basic qNMR purity assignment is as follows:
When you encounter interference, this logical workflow can guide your troubleshooting steps.
Here are solutions to frequent issues researchers face when performing selective ring deuteration:
Q1: How can I prevent over-deuteration of aromatic systems?
Q2: How can I achieve selective deuteration on a large (kilogram) scale for drug development?
Q3: What can I do if my substrate has sensitive functional groups?
The table below summarizes the core features of several advanced deuteration techniques to help you select the right approach.
| Method | Catalyst System | Deuterium Source | Key Applications & Selectivity | Key Advantages |
|---|---|---|---|---|
| Photocatalytic Ring-Opening [1] | Bisphosphonium (BPP) Photocatalyst | CH₃OD | Selective monodeuteration; benzylic positions from 3- to 7-membered cyclic precursors | Very high monodeuteration selectivity (>95% D-inc.); avoids over-deuteration |
| Heterogeneous Iron Catalysis [2] | Nanostructured Fe/Catalyst | D₂O | Deuteration of (hetero)arenes (e.g., anilines, phenols, indoles); ortho/para selectivity for substituted arenes | Highly scalable; uses cheap, abundant materials; ideal for large-scale applications |
| N-Heterocyclic Carbene (NHC) Catalysis [4] | N-Heterocyclic Carbene | MeOD | Distal p-benzylic deuteration via ring-opening of cyclopropylbenzaldehydes | Achieves challenging distal selectivity; stable benzylic deuterium for further synthesis |
| Heavy Water Splitting [3] | II-VI Semiconductor Nanosheets | D₂O | Controllable deuteration of halogenated compounds via C–X bond | Mild reaction conditions; uses inexpensive, safe D₂O; precise control via number of C-X bonds |
For a practical starting point in planning your experiments, this workflow outlines the key decision process based on your target molecule and selectivity goal.
For the two most versatile methods, here are the core experimental setups:
1. Photocatalytic Monodeuteration via Ring-Opening [1]
2. Scalable Deuteration using Heterogeneous Iron Catalyst [2]
Question: What is a Kinetic Isotope Effect (KIE) and why is it important in reactions involving deuterated phenols?
A Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Formally, it is the ratio of rate constants for the reactions involving the light (kL) and heavy (kH) isotopically substituted reactants: KIE = kL/kH [1].
This phenomenon is primarily a quantum effect. Heavier isotopes, like deuterium (²H or D), form stronger bonds with lower vibrational frequencies and lower zero-point energy (ZPE) compared to protium (¹H). Consequently, more energy is required to break a C-D bond than a C-H bond to reach the transition state, leading to a slower reaction rate [1]. For researchers, observing a KIE provides critical evidence that cleavage of a specific C-H bond is at least partially involved in the rate-determining step of a reaction [2] [3].
KIEs are categorized based on whether the bond to the isotopically labeled atom is broken:
| KIE Type | Description | Typical Magnitude Range | Significance |
|---|---|---|---|
| Primary KIE | The bond to the isotopically labeled atom is broken or formed [1]. | 2-7 for ¹H vs. ²H [1] [2] | Indicates that cleavage of a C-H/C-D bond is involved in the rate-determining step. |
| Secondary KIE | No bond to the isotopically labeled atom is broken or formed. The isotope is at a position adjacent to the reaction center [1]. | Up to 1.4 per ²H atom [1] | Provides information on changes in hybridization and bonding at the reaction center in the transition state. |
Question: What are common methods for synthesizing deuterated phenols?
Deuterium can be incorporated into phenol molecules through various methods. Here are two key protocols:
1. Acid-Catalyzed H/D Exchange This method uses deuterated acids to protonate (deuterate) the phenol ring, facilitating exchange of hydrogen for deuterium.
2. Polycondensation from Deuterated Monomers For producing highly deuterated phenolic resins, one effective method is the synthesis from pre-deuterated starting materials.
Question: How do I measure a Kinetic Isotope Effect in my enzymatic reaction?
A common and powerful approach is the competitive intermolecular experiment.
The following diagram illustrates the workflow and key decision points for a competitive intermolecular KIE experiment:
Question: I am not observing the expected level of deuteration in my phenol product. What could be wrong?
Question: My measured KIE value is lower than the intrinsic KIE I expected. What are potential causes?
Question: How can I overcome a large KIE to maintain a viable reaction rate in drug development?
A large KIE means your deuterated drug candidate may be metabolized too slowly, potentially altering its pharmacokinetics. Strategies to address this include:
The following protocol is a standard method for purifying nucleic acids using phenol. It illustrates the stringent handling and phase-separation techniques that are also fundamental to working with any high-purity phenol, including deuterated forms [1].
| Step | Description | Key Parameters & Troubleshooting |
|---|---|---|
| 1. Sample Preparation | Homogenize the biological sample (cells or tissue) and resuspend in a lysis buffer (e.g., TE buffer with SDS and Proteinase K) [1]. | Incubate at 55°C for 1-2 hours for complete lysis [1]. |
| 2. Phenol-Chloroform Extraction | Add one volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysed sample. Mix thoroughly by vortexing or shaking for 20 seconds [1]. | Troubleshooting: Inadequate mixing reduces yield; over-mixing can cause excessive emulsion. For emulsion issues, centrifuge for a longer duration or at a slightly higher speed [1]. |
| 3. Phase Separation | Centrifuge at 16,000 × g for 5 minutes at room temperature to separate the aqueous (top) and organic (bottom) phases. Carefully transfer the upper aqueous phase to a new tube [1]. | Critical: Avoid transferring any of the interphase or organic layer, as it contains denatured proteins and lipids. Use fine-tipped pipettes for maximum recovery [1]. |
| 4. Ethanol Precipitation | To the aqueous phase, add Glycogen (1 μL), 7.5 M NH₄OAc (0.5x sample volume), and 100% ethanol (2.5x the total volume of sample + NH₄OAc). Mix and precipitate at -20°C overnight or at -80°C for 1 hour [1]. | Glycogen acts as a carrier to visualize the pellet for small-quantity samples [1]. |
| 5. Pellet Washing & Resuspension | Centrifuge at 16,000 × g for 30 minutes at 4°C to pellet the DNA. Carefully discard the supernatant. Wash the pellet with 70% ethanol, centrifuge again, and discard the supernatant. Air-dry the pellet and resuspend in TE buffer or nuclease-free water [1]. | Troubleshooting: Do not over-dry the pellet, as this will make it difficult to resuspend. If the pellet does not dissolve well, pipette up and down 30-40 times and incubate at 37-55°C for a short period [1]. |
The workflow for this core protocol can be visualized as follows:
Figure 1: Workflow for Phenol-Chloroform DNA Extraction and Purification.
While not specific to phenols, the logic for selecting a purification method based on application requirements is directly transferable. The table below, derived from oligonucleotide synthesis, can serve as a model for building your own guide for deuterated phenol applications [2].
| Application | Suggested Purification Option | Rationale & Notes |
|---|---|---|
| Standard PCR | Desalted | Removes small molecule contaminants; sufficient for most standard applications [2]. |
| PCR with Critical 5' Modifications | Cartridge, HPLC, or PAGE | Ensures the full-length product with the 5' sequence (e.g., restriction sites, promoters) is present [2]. |
| Site-Directed Mutagenesis | Cartridge, HPLC, or PAGE | Full-length oligos yield the highest percentage of successfully mutagenized clones [2]. |
| Antisense Studies | HPLC | Most frequently cited method in references for antisense applications [2]. |
| Gel Shift Assays | Cartridge, HPLC, or PAGE | A homogeneous population of DNA fragments is required for accurate results [2]. |
| Next-Generation Sequencing (NGS) | HPLC or PAGE | Requires base-level precision and removal of failure sequences and deletions [2]. |
Q: What are the primary safety considerations when working with phenol? A: Phenol is a hazardous chemical that can cause severe burns. Always wear appropriate personal protective equipment (PPE) including gloves, a lab coat, and safety goggles. Perform all handling in a fume hood to avoid inhalation of vapors. Have a spill kit designed for phenols readily available [1].
Q: How can I assess the purity and concentration of my final product? A: Common methods include spectrophotometry (e.g., Nanodrop to measure absorbance ratios at 260/280 nm and 230/260 nm for nucleic acids) and analytical chromatography (e.g., HPLC, which is a gold standard for assessing the purity of organic molecules and separating them from impurities) [1] [2].
Q: Why is my yield low after phenol-chloroform extraction and precipitation? A: Common causes include: incomplete resuspension of the dried pellet; loss of the invisible nucleic acid pellet during washing; failure to precipitate by improperly mixing ethanol; or accidentally discarding the aqueous phase during extraction [1].
The information above provides a strong technical foundation for a support center. To tailor it specifically for deuterated phenols, I suggest you:
| Question | Answer & Key Parameters |
|---|
| What are the primary causes of deuterium loss? | The main process is back-exchange, where deuterium labels revert to hydrogen. Key factors include: • Temperature: Higher temperatures exponentially increase back-exchange rates. • pH: Slow exchange occurs at pH 2.5; higher pH accelerates loss. • Sample Storage Time: Longer storage, especially above -60°C, leads to significant loss [1]. | | How can sample storage minimize deuterium loss? | For short-term queues (<24 hours), store quenched samples at -60°C or below. For long-term storage, keep samples at -80°C and strictly limit freeze-thaw cycles (≤3 cycles recommended) [1] [2]. | | What are the optimal quenching conditions? | Use a low-pH, ice-cold quench buffer. A common and effective formulation is 0.8% (v/v) formic acid (pH ~2.5) with 2M urea. Always pre-cool this buffer to 0-2°C [2]. | | How does automation help? | Automated systems control thawing and injection timing with high precision. One study demonstrated that automation can reduce overall variability in deuterium uptake measurements by more than 15% compared to manual methods [1]. |
Here is a detailed look at critical steps and how to optimize them.
| Phase | Goal | Recommended Protocol & Parameters |
|---|
| 1. Sample Prep & Quenching | Halt exchange rapidly and completely. | • Quench Buffer: 0.8% formic acid, 2M urea, pH 2.5 [2]. • Temperature: Keep quench buffer and sample mixture at 0-2°C [2]. • Dilution: Use a 1:1 volume of quench buffer to labeling solution [1]. | | 2. Digestion & Separation | Quickly digest and separate peptides while cold. | • Enzyme: Use an immobilized pepsin reactor for rapid, efficient digestion (<30 seconds) [2]. • Temperature: Perform digestion and LC separation at low temperature (e.g., 0-4°C) [2]. | | 3. Mass Spectrometry Analysis | Analyze samples promptly and consistently. | • Throughput: Use a decoupled analysis approach with an autosampler. This allows frozen samples to be analyzed in a continuous queue, minimizing instrument idle time [1]. • Validation: Use a model protein (e.g., cytochrome c) to verify a back-exchange rate of <8% for your overall workflow [2]. |
The following diagram maps the core HDX-MS protocol, highlighting critical control points (CCP) essential for minimizing deuterium loss.
The table below summarizes the key physical and chemical properties of Phenol-2,4,6-d3 versus non-deuterated phenol.
| Property | Non-deuterated Phenol [1] | Phenol-2,4,6-d3 [2] [3] |
|---|---|---|
| CAS Number | 108-95-2 [4] | 7329-50-2 [2] |
| Molecular Formula | C₆H₆O [1] | C₆H₆O [2] |
| Molecular Weight | 94.11 g/mol [1] | 94.11 g/mol [2] |
| Melting Point | 40.5 °C [1] | 40-42 °C (lit.) [2] [3] |
| Boiling Point | 181.7 °C [1] | 182 °C (lit.) [2] [3] |
| Density | ~1.07 g/cm³ (solid) [1] | 1.105 g/mL at 25 °C [2] [3] |
| Isotopic Purity | N/A | ≥98 atom % D [3] |
| Primary Advantage in Kinetics | Standard reaction baseline | Tracks reaction pathways, reveals mechanisms via kinetic isotope effects (KIE) |
Deuterated compounds like Phenol-2,4,6-d3 are invaluable tools in kinetic and mechanistic studies, primarily due to the Kinetic Isotope Effect (KIE). Replacing hydrogen with deuterium (a heavier isotope) in a molecule strengthens the chemical bond because deuterium has a lower zero-point energy than hydrogen. Breaking a C-D bond requires more energy than breaking a C-H bond, which leads to a slower reaction rate when the bond breakage is the rate-determining step.
This difference in reaction rate allows researchers to:
While not a direct head-to-head kinetic comparison, a study on phenol-formaldehyde resin synthesis provides a relevant example of how reaction kinetics are analyzed and how catalyst types influence the consumption rates of phenol and formaldehyde [5]. You can adapt this general approach to compare Phenol-2,4,6-d3 with its non-deuterated counterpart.
Title: Kinetic Analysis of Phenol-2,4,6-d3 vs. Phenol in Electrophilic Aromatic Substitution. Objective: To determine the kinetic isotope effect (KIE) by measuring and comparing the reaction rates of deuterated and non-deuterated phenol in a model reaction.
1. Materials and Setup
2. Experimental Workflow The general procedure for conducting a parallel kinetic study can be visualized as follows:
3. Data Analysis and KIE Calculation After obtaining concentration-time data for both compounds, fit the data to an appropriate kinetic model (e.g., pseudo-first-order) to determine the observed rate constant ((k_{obs})) for each. The KIE is then calculated as: KIE = (k_H) / (k_D) Where (k_H) is the rate constant for non-deuterated phenol and (k_D) is the rate constant for Phenol-2,4,6-d3. A KIE value significantly greater than 1 indicates a primary kinetic isotope effect, confirming that C-H/D bond cleavage is central to the reaction's rate-determining step.
The table below summarizes core experimental findings on how deuterium substitution influences the metabolism of aromatic compounds, providing evidence for alternative metabolic pathways.
| Aromatic Substrate | Key Metabolic Observation | Deuterium Isotope Effect (kH/kD) | Experimental System | Biological Interpretation |
|---|---|---|---|---|
| Nitrobenzene [1] | Significant effect only on meta-phenol formation | 1.3 - 1.75 [1] | In vivo (rats) & in vitro | Suggests a direct, non-arene oxide pathway for meta-hydroxylation [1] |
| Methyl Phenyl Sulfide [1] | Significant effect only on meta-phenol formation | 1.3 - 1.75 [1] | In vivo (rats) | Supports existence of multiple pathways for phenol formation [1] |
| Methyl Phenyl Sulfone [1] | Significant effect only on meta-phenol formation | 1.3 - 1.75 [1] | In vivo (rats) | Suggests a direct, non-arene oxide pathway for meta-hydroxylation [1] |
| Bromobenzene, Anisole, Naphthalene, etc. [1] | No significant isotope effect observed for phenol formation | Not Significant [1] | In vivo (rats) | Suggests the arene oxide pathway is the predominant route for these substrates [1] |
1. In Vivo Metabolism Study with Deuterated Aromatics This protocol is used to discover pathway-specific isotope effects [1].
2. Synthesis of Deuterated Polyphenolic Standards This protocol is used to create internal standards for accurate mass spectrometry quantification [2].
The diagram below illustrates the two competing pathways for the formation of phenols in hepatic systems, as revealed by deuterium labeling studies.
The competing pathways for phenol formation in hepatic systems are [1]:
In quantitative mass spectrometry, an internal standard is a known amount of a substance, similar to the analyte, added to samples to correct for variability during sample preparation and instrument analysis [1].
Deuterated analogs are often ideal for this because they have nearly identical chemical properties to the analyte but can be distinguished by the mass spectrometer due to their higher molecular weight [1]. The core principle is that any factor affecting the analyte's signal (like ion suppression or injection volume errors) will affect the internal standard's signal in the same way. By taking the ratio of the analyte signal to the internal standard signal, this variability is canceled out [1].
The following table summarizes how deuterated internal standards have been applied in recent scientific studies, demonstrating the principle but not specifically for Phen-2,4,6-d3-ol.
| Application Context | Deuterated Standard Used | Analyte Being Measured | Key Performance Rationale | Source |
|---|---|---|---|---|
| Heroin Vaccine Development | N-[²H₃]methyl-6-AmHap (a complex opiate hapten) | Hapten 6-AmHap (for conjugate stability) | ≥99.5% deuterium incorporation; corrects for LC-MS/MS variability in stability studies. [2] | |
| Lipidomics in C. elegans | 1-AG-d5 (1-arachidonoylglycerol-d5) | Endocannabinoid 2-AG | Synthesized for isotopic dilution; provides reliable quantification despite sample matrix effects. [3] | |
| Environmental Analysis | Deuterated polymeric standard (similar structure) | Tire tread particles (via pyrolysis products) | Corrects for variable analyte recovery from sample matrix and instrument variability. [4] | |
| Therapeutic Drug Monitoring | Deuterated analogs of immunosuppressive drugs | Cyclosporine A, Tacrolimus, etc. | Enhances accuracy and specificity of drug quantification in complex biological matrices. [5] |
Since a direct comparison for this compound is not available, you would need to establish its performance experimentally. The workflows from the search results can serve as a template for your own evaluation.
The synthesis and use of a deuterated hapten for a heroin vaccine involved a clear sequence, which can be visualized as a general workflow for applying a deuterated standard in drug development [2]:
To create your own comparison guide, you would typically need to design experiments that evaluate the following key parameters side-by-side:
The following table provides a direct comparison of these two deuteration strategies based on recent research.
| Feature | Acid-Catalyzed Deuteration | Base-Mediated Deuteration |
|---|---|---|
| Catalytic System | Superacid generated from [Ph3C]+[B(C6F5)4]- in D2O [1] | Potassium tert-butoxide (KOtBu) in DMSO-d6 [2] |
| Typical Mechanism | Electrophilic activation; enolization [1] | Deprotonation; carbanion formation [2] |
| Common Substrates | Ketones, complex bioactive molecules (e.g., Pentoxifylline) [1] | Pyridines, heteroaromatics (via phosphonium/ammonium salts) [2] |
| Deuteration Efficiency | High (up to 99%) [1] | Varies; can lack positional selectivity [2] |
| Key Advantage | Excellent functional group tolerance; broad substrate scope [1] | Can utilize temporary directing groups to enhance selectivity [2] |
| Primary Limitation | Sensitive to oxygen [1] | Selectivity can be substrate-dependent [2] |
Here are the specific methodologies as described in the research articles.
This protocol is designed for deuteration at the alpha-position of carbonyl groups in ketones.
This method is used for the remote deuteration of pyridine rings, often enhanced with temporary directing groups.
Your choice between acid and base-mediated deuteration should be guided by your substrate and goals.
Alkylphenols like nonylphenol (NP) and octylphenol (OP) are widespread environmental contaminants with serious ecological impacts, leading to their strict regulation [1]. Accurate analysis is challenging because technical-grade NP is a complex mixture of isomers. Using non-labeled n-isomers as internal standards often gives erroneous results due to their different adsorption and elution properties compared to the target branched isomers [1].
Deuterated or ¹³C-labeled internal standards are the solution. These standards have almost identical physical and chemical properties to the target analytes but can be distinguished by mass spectrometry. This corrects for analyte loss during sample preparation and variations in instrument response, ensuring precise and accurate quantification [1].
Key advantages of using these isotopically labeled standards include:
The table below summarizes the specific isotopically labeled internal standards synthesized for the analysis of alkylphenols and their ethoxylates, as listed in the technical document [1].
| Compound Type | Specific Isomer / Compound | Isotope | Primary Application |
|---|---|---|---|
| Nonylphenol (NP) | 4-(3,6-dimethyl-3-heptyl)phenol (363-NP) | ¹³C₆-ring-labeled | GC-MS |
| Nonylphenol monoethoxylate (NP1EO) | 4-(3,6-dimethyl-3-heptyl)phenol-monoethoxylate (363-NP1EO) | ¹³C₆-ring-labeled | GC-MS |
| Nonylphenol diethoxylate (NP2EO) | 4-(3,6-dimethyl-3-heptyl)phenol-diethoxylate (363-NP2EO) | ¹³C₆-ring-labeled | GC-MS |
| Octylphenol (OP) | 4-(1,1,3,3-tetramethylbutyl)phenol (4-tert-octylphenol) | ¹³C₆-ring-labeled | GC-MS |
| Octylphenol ethoxylates | Mono- and diethoxylates of 4-tert-octylphenol | ¹³C₆-ring-labeled | GC-MS |
| Various | Twice-deuterated versions of the above compounds | Deuterated (²H) | LC-MS/MS |
The following workflow and detailed steps are based on the ISO 18857-2 method for determining alkylphenols in surface water, which utilizes the standards listed above [1].
When validating an analytical method using these standards, consider the following principles illustrated in the diagram below:
Deuterium incorporation primarily affects reaction rates through the Kinetic Isotope Effect (KIE), which arises from the difference in zero-point energy between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds [1]. This can directly influence the antioxidant activity of phenolic compounds.
The table below summarizes the core concepts and expected quantitative impacts:
| Concept | Description | Impact on Phenolic Antioxidants |
|---|---|---|
| Kinetic Isotope Effect (KIE) | The ratio of rate constants for light (kH) vs. heavy (kD) isotopologues (KIE = kH/kD) [1]. | A normal KIE (>1) is expected if H-atom transfer is rate-limiting [1]. |
| Primary KIE | Observed when a bond to the isotopically labeled atom is broken or formed [1]. | Directly measured when breaking the O-D bond in deuterated phenolics; values are typically 2-7 [1]. |
| Deuterium in Biological Systems | Slight enrichment may act as an antioxidant in cells, while depletion can induce oxidative stress [2] [3]. | Provides context for studying deuterated phenolics in cellular models. |
A key mechanism for phenolic antioxidants is H-atom transfer, where the hydrogen (from the OH group) is donated to a free radical. The stronger C-D bond can slow down this reaction, leading to a measurable KIE [1] [4].
Here are detailed methodologies for assessing the deuterium isotope effect, which can be adapted for studying phenolic antioxidants.
This protocol, adapted from a study on bacterial electron transport, can be modified to probe the role of H-atom transfer in antioxidant reactions [5].
This is a generalized protocol for a direct comparison of deuterated vs. non-deuterated phenolic compounds.
Based on the available information, here are areas where direct comparative data is lacking and where future research could be focused:
Corrosive;Acute Toxic;Health Hazard